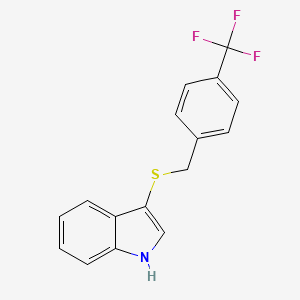

3-((4-(三氟甲基)苄基)硫代)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

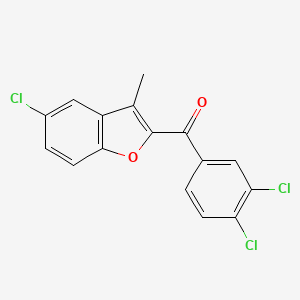

The compound “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a trifluoromethyl group attached to a benzyl group, which is then attached to the indole via a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another method involves the trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic ring structure of the indole group, with the benzyl group attached via a sulfur atom. The benzyl group would also have a trifluoromethyl group attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could potentially be replaced with other groups in a substitution reaction . The compound could also potentially participate in coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoromethyl group, the benzyl group, and the indole group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their biological activity .科学研究应用

吲哚的催化 C4-选择性氟烷基化

吲哚的催化 C4-选择性氟烷基化代表了化学合成中的一项重大进展,证明了氟烷基在改性吲哚衍生物性质中的效用。这种方法利用 (1H, 1H-全氟烷基)甲苯碘三氟甲磺酸盐和钯催化剂,展示了吲哚的区域选择性改性,包括“3-((4-(三氟甲基)苄基)硫代)-1H-吲哚”衍生物。该方法的成功取决于定向基团的战略性使用,并突出了进一步杂芳改性的潜力 (Borah 和 Shi,2017)。

3-((三氟甲基)硫代)吲哚的合成

通过钯 (II) 催化的反应合成 3-((三氟甲基)硫代)吲哚,突出了该化合物的合成可及性和多功能性。通过使用 2-炔基苯胺和三氟甲硫酰胺,研究人员开辟了生成各种吲哚衍生物的途径,突出了该化合物在促进新型化学实体中的作用。三氯化铋的存在至关重要,它可以激活三氟甲硫酰胺并确保转化成功 (Sheng、Li 和 Wu,2014)。

N-取代吲哚衍生物的合成

苯基碘双(三氟乙酸盐) (PIFA) 媒介的分子内环化方法为合成 N-芳基化和 N-烷基化吲哚衍生物提供了一条新途径。这种创新方法允许在最后的合成步骤构建吲哚骨架,促进吡咯稠合芳香族化合物的开发。此类方法对于扩大“3-((4-(三氟甲基)苄基)硫代)-1H-吲哚”在合成生物活性分子中的用途至关重要 (Du、Liu、Linn 和 Zhao,2006)。

钯催化的吲哚合成和功能化

通过钯催化的反应合成和功能化吲哚突出了该化合物在有机化学中的重要性。这项研究重点关注取代的吲哚核,突出了可以合成的天然和合成化合物的大量,为了解药物和精细化学品的发展提供了见解。这个研究领域证明了该化合物在推进合成方法中的基础作用 (Cacchi 和 Fabrizi,2005)。

作用机制

Target of Action

Compounds with similar structures have been found to target peripheral sensory trigeminal nerves .

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals . The compound may interact with its targets through a free radical reaction .

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical pathways .

Result of Action

Compounds with similar structures have shown interesting activity against botrytis cinerea, fusarium oxysporum, and aspergillus spp .

属性

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJEODLTXUIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)

![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)